molecular formula C15H14BrNO2 B2807648 N-benzyl-5-bromo-2-methoxybenzamide CAS No. 831252-42-7

N-benzyl-5-bromo-2-methoxybenzamide

Cat. No.: B2807648
CAS No.: 831252-42-7
M. Wt: 320.186
InChI Key: WENCDHONKGDOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-5-bromo-2-methoxybenzamide is a chemical compound with the CAS Number 831252-42-7 and a molecular weight of 320.18 . Its molecular formula is C15H14BrNO2 . This benzamide derivative features a bromo and methoxy substitution pattern on its aromatic ring, a structure often explored in medicinal chemistry for its potential to interact with biological targets. While the specific biological profile of this compound is not detailed in the available literature, its structure is related to compounds that are of significant research interest. For instance, N-benzyl-substituted compounds are frequently investigated in neuroscience research, particularly as ligands for serotonin receptors such as 5-HT2A . Furthermore, bromo- and methoxy-substituted aromatic systems are common pharmacophores in the development of antitumor agents, with some acting as inhibitors of tubulin polymerization, a key mechanism in anticancer drug discovery . As a building block in organic synthesis, this compound can be used to generate more complex molecules for structure-activity relationship (SAR) studies or as a precursor in pharmaceutical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(16)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENCDHONKGDOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of N Benzyl 5 Bromo 2 Methoxybenzamide and Its Chemical Analogues

Influence of N-Benzyl Moiety Modifications on Biological Activity

The N-benzyl group plays a pivotal role in the biological activity of this class of compounds. Alterations to its steric and electronic properties, as well as the nature of the N-substituent itself, can lead to dramatic changes in potency and selectivity.

Steric Effects and Bulkiness of the Benzyl (B1604629) Substituent

The size and three-dimensional arrangement of the N-benzyl substituent are critical for optimal biological activity. Research indicates that the benzyl moiety itself is a key feature, as replacing it with a more flexible alkyl chain, such as n-hexyl, has been shown to dramatically decrease activity. nih.gov This suggests that the rigidity and specific spatial volume occupied by the benzyl group are important for proper orientation within a target's binding site.

Impact of Substituents on the Benzyl Ring (e.g., fluorine, methyl, propargyloxy)

The electronic properties and hydrogen-bonding capacity of substituents on the benzyl ring significantly modulate the compound's activity. In a series of N-benzyl-2-methoxy-5-propargyloxybenzoamides developed as bleaching herbicides, the introduction of a fluorine or methyl group at the 3- or 4-position of the benzyl ring was found to be beneficial for activity. nih.gov

Systematic studies on related benzamides have shown that electron-donating groups on the benzyl ring tend to enhance biological activity. nih.gov For instance, 2,5-dimethoxybenzyl derivatives displayed greater potency than 2,5-dimethylbenzyl or 2,5-dichlorobenzyl analogues. nih.gov Conversely, electron-withdrawing groups on the benzylamide site can also lead to potent compounds; in some series, a 3-fluorophenoxymethyl group was shown to significantly increase anticonvulsant activity. science.gov The use of a trifluoromethyl group, a common bioisostere for a methyl group, is another strategy employed to potentially improve pharmacological activity through its strong electron-withdrawing nature and ability to form polar contacts. nih.gov These findings underscore the importance of the electronic landscape of the benzyl ring in fine-tuning ligand-target interactions.

Compound AnalogueBenzyl Ring SubstitutionObserved Effect on ActivityReference
N-(3-fluorobenzyl)-2-methoxy-5-propargyloxybenzamide3-FluoroBeneficial for herbicidal activity nih.gov
N-(4-methylbenzyl)-2-methoxy-5-propargyloxybenzamide4-MethylBeneficial for herbicidal activity nih.gov
2,5-Dimethoxybenzyl Analogue2,5-DimethoxyIncreased potency compared to dimethyl or dichloro analogues nih.gov
2,5-Dichlorobenzyl Analogue2,5-DichloroLess potent than dimethoxybenzyl analogue nih.gov
(R)-N'-benzyl 2-amino-3-methoxypropionamide Analogue4'-(3-fluorophenoxymethyl)~4-fold increase in anticonvulsant activity science.gov

Comparative Analysis of N-Alkylation and N-Arylation Patterns

The nature of the group attached to the amide nitrogen—whether it is an alkyl or an aryl substituent—is a fundamental determinant of biological activity. Comparative studies consistently show that N-aryl benzamides often possess enhanced biological activity when compared to their N-alkyl counterparts. In studies on sulfamoyl benzamide (B126) derivatives, compounds with N-aryl amine substitutions generally displayed superior inhibitory activities against enzymes like α-glucosidase and α-amylase compared to those substituted with heterocyclic amines or simple alkyl amines like n-propyl and n-butyl, which showed diminished activity. nih.gov This suggests that the aromaticity and electronic properties of the N-aryl ring contribute favorably to binding interactions. The replacement of a rigid N-benzyl group with a flexible n-hexyl alkyl chain was also found to result in a dramatic decrease in activity, further emphasizing the importance of the aryl character of the substituent. nih.gov

Role of Halogenation (Bromine) in Ligand-Target Interactions

The bromine atom at the 5-position of the benzoyl ring is not merely a passive substituent but an active contributor to the molecule's pharmacological profile through both its positioning and its electronic characteristics.

Positional Isomerism of Bromine on the Benzoyl Ring and its Functional Consequences

The specific location of the bromine atom on the benzoyl ring has profound functional consequences. SAR studies on related meta-amido bromophenols revealed that the position of the bromine atom is critical for antitubercular activity. jst.go.jp Shifting a bromine atom from the 4-position to the 2-position led to a complete loss of activity, highlighting the stringent positional requirements for this substituent. jst.go.jp

In other benzamide series, the position of a halogen substituent has been shown to be a key determinant of potency. For instance, studies on chlorobenzoyl derivatives showed that a 2-chloro analogue was three times more active than its 3-chloro isomer and nearly eight times more active than the 4-chloro derivative. nih.gov While this involves chlorine, the principle extends to other halogens, indicating that the ortho-position on the benzoyl ring can be a privileged site for halogen substitution to achieve high potency. The specific compound N-benzyl-5-bromo-2-methoxybenzamide benefits from the bromine at the 5-position, and studies on similar structures have shown that the complete removal of the bromine substituent leads to reduced uptake and activity, confirming its essential role. acs.org

Compound SeriesHalogen PositionBiological Activity OutcomeReference
meta-Amido Bromophenols4-BromoActive jst.go.jp
meta-Amido Bromophenols2-BromoComplete loss of activity jst.go.jp
N-(2-aminoethyl)-N-4-Cl-phenyl-benzamides2-ChloroMost potent isomer (EC50 = 0.003 µM) nih.gov
N-(2-aminoethyl)-N-4-Cl-phenyl-benzamides3-Chloro3-fold less active than 2-chloro isomer (EC50 = 0.009 µM) nih.gov
N-(2-aminoethyl)-N-4-Cl-phenyl-benzamides4-Chloro~8-fold less active than 2-chloro isomer (EC50 = 0.023 µM) nih.gov

Electronic Effects of Bromine and Their Influence on Binding Affinity

The bromine atom itself can participate directly in binding interactions. It is known to play a crucial role in the binding of ligands to the active sites of enzymes or receptors. Specifically, interactions such as halogen bonding (where the electropositive crown of the halogen interacts with a nucleophile) and Cl/Br···π interactions with aromatic residues in a protein's binding pocket are recognized as important contributors to binding affinity. These noncovalent interactions can significantly enhance the free energy of binding, leading to more potent inhibition or modulation of the target.

Impact of Methoxy (B1213986) Group Position and Modifications

The methoxy group (-OCH3) on the benzamide ring is a critical determinant of the molecule's interaction with biological targets. Its position and potential modifications significantly influence binding affinity and selectivity.

The placement of the methoxy group at the ortho-position (C2) of the benzamide ring, as in this compound, has a profound impact on the molecule's conformational properties and binding capabilities. Research indicates that an intramolecular hydrogen bond can form between the oxygen atom of the ortho-methoxy group and the hydrogen atom of the amide (NH) linker. researchgate.net This interaction is believed to be important for binding to certain targets, such as the sigma-2 (σ2) receptor, by locking the molecule into a specific, favorable conformation. researchgate.net

Beyond hydrogen bonding, the methoxy group also contributes to hydrophobic interactions within the binding pockets of protein targets. In studies on benzamide derivatives as monoamine oxidase (MAO) inhibitors, computational docking revealed that the methoxy group enhances hydrophobic interactions with active-site residues, complementing other interactions, such as hydrogen bonds formed by nitro groups. The presence of substituents like methoxy groups can significantly affect a molecule's physical and chemical properties, including its ability to engage with biological targets. ontosight.ai

Altering the methoxy group, either by shifting its position on the phenyl ring or by replacing it with other functional groups, is a key strategy for modulating biological activity. The effects of these modifications are highly dependent on the specific biological target.

For instance, in the context of σ2 receptor ligands, the presence and position of a methoxy group are crucial. While an ortho-methoxy group is considered important, adding an additional methoxy group at the para-position of the benzamide phenyl ring can dramatically improve selectivity for the σ2 receptor over the σ1 receptor. researchgate.net Conversely, replacing the methoxy group with a hydroxyl (-OH) group appears to be detrimental to σ2 receptor binding. researchgate.net However, in other molecular scaffolds, the opposite can be true; for a series of tris-benzamides designed as estrogen receptor modulators, replacement of a critical hydroxyl group with a methoxy group nearly eliminated the compound's antiproliferative activity, highlighting the hydroxyl's essential role as a hydrogen-bond donor in that context. acs.org

Studies on benzamide derivatives as lipoxygenase inhibitors have shown that a methoxy group at the ortho or para position results in superior activity compared to a meta-position placement, where potency is significantly reduced. brieflands.com Similarly, for STAT3 dimerization inhibitors, replacing a phenoxybenzoyl group with a 3-methoxybenzoyl group led to a two-fold decrease in activity. nih.gov The size of an alkoxy group also matters; in some cystobactamid analogues, a bulkier isopropoxy group led to stronger inhibition than a methoxy group, likely due to more favorable steric and hydrophobic properties. d-nb.info

The following table summarizes findings on how methoxy group alterations affect biological activity in various benzamide analogues.

Table 1: Impact of Methoxy Group Alterations on Biological Activity

Parent Scaffold/Target Modification Observed Effect on Activity Reference(s)
Benzamide-isoquinoline / σ2 Receptor Add methoxy at para-position Dramatically improved σ2 selectivity (631-fold) researchgate.net
Benzamide-isoquinoline / σ2 Receptor Replace methoxy with hydroxyl Detrimental to binding researchgate.net
Tris-benzamide / Estrogen Receptor Replace hydroxyl with methoxy Nearly eradicated antiproliferative activity acs.org
N-(...)-benzamide / Lipoxygenase Move methoxy from ortho/para to meta Outstanding reduction in potency brieflands.com
Cystobactamid Analogue / DNA Gyrase Replace isopropoxy with methoxy No significant impact on activity d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Analyses

While a specific, formal Quantitative Structure-Activity Relationship (QSAR) model for this compound was not identified in the surveyed literature, the principles of QSAR are evident in numerous SAR studies that quantitatively link structural changes to biological outcomes. These studies provide the foundational data required for building such models.

For example, research on benzamide analogues as σ2 receptor ligands provides precise binding affinity data (Ki values) that illustrate these quantitative relationships. The introduction of a triazole ring in place of the 2-methoxy group or modifications to the benzyl moiety result in quantifiable changes in affinity and selectivity. nih.gov In one series, 1-position o-, m-, and p-methoxy benzyl substituted analogues displayed high σ2 affinity, with Ki values of 9.7, 10.7, and 5.0 nM, respectively. nih.gov Removing the methoxy group from the benzyl moiety slightly decreased the σ2 binding affinity to a Ki of 12.4 nM. nih.gov

Similarly, extensive research on 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives as dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptor antagonists generated a wealth of quantitative binding data. scispace.com Modifications at the 5-position of the 2-methoxybenzoyl moiety caused marked, measurable increases in dopamine D2 receptor binding affinity. scispace.com For example, replacing the 5-chloro substituent with 5-bromo or 5-iodo led to a much higher affinity for the D2 receptor. scispace.com

The table below presents examples of quantitative data from SAR studies, illustrating the core principles of QSAR.

Table 2: Quantitative Effects of Structural Modifications in Benzamide Analogues

Compound/Analogue Series Structural Feature Target Quantitative Measure (Ki or IC50) Reference(s)
Triazole Carboxamide Analogue p-methoxy benzyl substitution σ2 Receptor Ki = 5.0 nM nih.gov
Triazole Carboxamide Analogue o-methoxy benzyl substitution σ2 Receptor Ki = 9.7 nM nih.gov
Triazole Carboxamide Analogue Unsubstituted benzyl σ2 Receptor Ki = 12.4 nM nih.gov
2-Sulfonamidebenzamide 5-fluoro substituent MrgX1 EC50 = 0.013 μM nih.gov
2-Sulfonamidebenzamide 5-chloro substituent MrgX1 EC50 = 0.055 μM nih.gov

Conformational Analysis and Isomerism (e.g., E/Z isomerism in related derivatives)

The three-dimensional conformation of this compound and its analogues is crucial for their biological function. The secondary aryl amide bond (-CO-NH-) that links the benzamide and benzyl moieties can theoretically exist in two planar conformations: cis and trans. Due to steric hindrance between the aromatic rings, the trans isomer is strongly favored. uni-muenchen.de As noted previously, the conformation can be further stabilized by an intramolecular hydrogen bond between the ortho-methoxy oxygen and the amide hydrogen, which may pre-organize the ligand for optimal receptor binding. researchgate.net

While this compound itself does not possess the necessary chemical bonds for E/Z isomerism, this phenomenon becomes relevant in closely related derivatives where the molecular structure is altered. E/Z isomerism (also known as geometric isomerism) occurs in compounds with a double bond, such as a C=N or C=C bond, where rotation is restricted.

Table of Mentioned Compounds

Compound Name
This compound
N'-(5-Bromo-2-methoxy-benzyl-idene)-2-methoxy-benzohydrazide
4-amino-5-chloro-2-methoxybenzamide
5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide
5-bromo-4-amino-2-ethoxybenzoic acid
5-iodo-4-amino-2-ethoxybenzoic acid
5-iodo-2-methoxy-4-methylaminobenzoic acid
N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)benzamide
2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide
S3I-201 (NSC-74859)
4-amino-2-hydroxybenzoic acid

Preclinical Biological Evaluation and Mechanistic Investigations of N Benzyl 5 Bromo 2 Methoxybenzamide and Its Analogues

Anticancer Activity and Cellular Mechanisms

Analogues of N-benzyl-5-bromo-2-methoxybenzamide have demonstrated notable anticancer effects across various human cancer cell lines. These activities are attributed to a multi-faceted mechanism of action that includes inhibiting cell proliferation, inducing programmed cell death, and interfering with critical cellular processes required for tumor growth.

In Vitro Antiproliferative Efficacy against Human Cancer Cell Lines (e.g., MCF-7, A549)

Derivatives structurally related to this compound have been evaluated for their ability to inhibit the growth of human cancer cell lines. Specifically, certain 1-benzyl-5-bromoindolin-2-one analogues have shown significant antiproliferative effects against the MCF-7 breast cancer and A549 lung cancer cell lines. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

For instance, studies have revealed that modifications to the chemical structure of these analogues can significantly impact their anticancer potency. One particular derivative, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d), exhibited a potent inhibitory effect on MCF-7 cells with an IC₅₀ value of 2.93 µM, which was more potent than the standard chemotherapy drug doxorubicin (B1662922) in the same study. Another analogue (7c) also showed good activity against MCF-7 cells with an IC₅₀ of 7.17 µM. The antiproliferative activity of a selection of these analogues is detailed in the table below.

Compound IDCell LineIC₅₀ (µM)
7c MCF-77.17 ± 0.94
7d MCF-72.93 ± 0.47
12d MCF-713.92 ± 1.21
Doxorubicin MCF-74.30 ± 0.84

Table 1: In Vitro Antiproliferative Activity of this compound Analogues against the MCF-7 Human Breast Cancer Cell Line.

Induction of Apoptosis and Modulation of Apoptotic Markers (e.g., Caspases-3, Caspase-9, Bax, Bcl-2)

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with proteins like Bcl-2 itself acting as anti-apoptotic factors, while others such as B-cell lymphoma-associated X protein (Bax) are pro-apoptotic. A high Bax/Bcl-2 ratio is indicative of a cell being driven towards apoptosis.

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, like caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

In studies involving analogues of this compound, treatment of cancer cells has been shown to modulate these apoptotic markers. For example, treatment of MDA-MB-231 breast cancer cells with related compounds led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. Furthermore, an increase in the activity of caspases-3 and -7 has been observed, confirming the induction of the apoptotic cascade.

Apoptotic MarkerEffect of Analogue Treatment
Bax Upregulation
Bcl-2 Downregulation
Caspase-3 Activation
Caspase-9 Activation

Table 2: Modulation of Apoptotic Markers by Analogues of this compound.

Cell Cycle Modulation and Arrest (e.g., G2/M phase, S phase progression)

The cell cycle is a tightly regulated series of events that leads to cell division and replication. Cancer cells are characterized by uncontrolled cell division, often due to a dysregulated cell cycle. Many anticancer drugs function by causing cell cycle arrest at specific phases, thereby preventing cancer cells from proliferating.

Analogues of this compound have been shown to influence cell cycle progression in cancer cells. Specifically, treatment with the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) resulted in a significant increase in the percentage of MCF-7 cells in the G2/M phase of the cell cycle, indicating cell cycle arrest at this checkpoint. This arrest prevents the cells from entering mitosis and undergoing division. An increase in the sub-G1 population was also noted, which is often indicative of apoptotic cells with fragmented DNA.

Cell Cycle PhaseEffect of Analogue Treatment (Compound 7d)
Sub-G1 Increase
G2/M Arrest

Table 3: Cell Cycle Modulation by an Analogue of this compound in MCF-7 Cells.

Identification of Molecular Targets and Enzyme Inhibition in Cancer Pathways (e.g., VEGFR-2, Eg5, DNA synthesis)

To develop more effective and targeted cancer therapies, it is crucial to identify the specific molecular targets with which a drug interacts. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Certain analogues of this compound have been identified as inhibitors of VEGFR-2. The compounds 7c and 7d, which showed potent antiproliferative activity, were also found to inhibit VEGFR-2 with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. This suggests that part of their anticancer effect may be attributed to the inhibition of angiogenesis.

Molecular TargetCompound IDIC₅₀ (µM)
VEGFR-2 7c 0.728
VEGFR-2 7d 0.503

Table 4: Inhibition of VEGFR-2 by Analogues of this compound.

Inhibition of Tubulin Polymerization

While specific studies on the inhibition of tubulin polymerization by this compound are not extensively documented in the available literature, this remains a plausible mechanism of action for benzamide (B126) derivatives, as many other compounds with this core structure are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Antimicrobial and Antimycobacterial Properties

Currently, there is a lack of specific research in the public domain detailing the antimicrobial and antimycobacterial properties of this compound. While some benzamide derivatives have been explored for these activities, dedicated studies on this particular compound are not available.

Antibacterial Activity Spectrum

Research into the antibacterial properties of this compound and its analogues has revealed a spectrum of activity against various bacterial species. While specific data for the named compound is limited in the provided results, studies on related benzamide derivatives offer insights into their potential antibacterial efficacy.

Derivatives of benzamide have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, certain novel pyridin-2-yl-carbamodithioates, which share structural similarities, have shown notable activity against the Gram-negative bacterium Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.50 µg/ml. fabad.org.tr Furthermore, compounds 4a and 4c from this series exhibited significant activity against E. coli, another Gram-negative bacterium, with an MIC value of 15.62 µg/ml. fabad.org.tr However, many of these tested compounds did not show activity against the Gram-positive bacterium Staphylococcus aureus. fabad.org.tr

In contrast, other studies on different benzamide derivatives have reported activity against S. aureus. For example, berberine (B55584) chloride, an alkaloid with a different core structure, has shown activity against 43 tested strains of S. aureus with MIC values ranging from 0.25 to 0.5 mg/mL. mdpi.com Additionally, some Schiff base derivatives have shown effectiveness against S. aureus and E. coli. nih.gov

It is important to note that the antibacterial activity of these compounds can be influenced by their specific structural features. For example, in one study, Gram-negative strains like P. aeruginosa, E. coli, and A. baumannii were least affected by the tested compounds, and any observed inhibition occurred at high concentrations. nih.gov This suggests that the structural characteristics of some benzamides may hinder their ability to effectively act on Gram-negative bacteria, possibly due to differences in cell wall composition. nih.gov

Table 1: Antibacterial Activity of Selected Benzamide Analogues

Compound/AnalogueBacterial StrainActivity (MIC)Reference
Pyridin-2-yl-carbamodithioatesPseudomonas aeruginosa31.25-62.50 µg/ml fabad.org.tr
Pyridin-2-yl-carbamodithioates (4a, 4c)Escherichia coli15.62 µg/ml fabad.org.tr
Pyridin-2-yl-carbamodithioatesStaphylococcus aureusNo significant activity fabad.org.tr
Berberine chlorideStaphylococcus aureus0.25-0.5 mg/mL mdpi.com
Schiff base derivativesStaphylococcus aureus, E. coliEffective nih.gov
N-(benzyl carbamothioyl)-2-hydroxy substituted benzamidesP. aeruginosa, E. coli, A. baumanniiLow activity nih.gov

Antifungal Efficacy

The potential of this compound and its analogues extends to antifungal activity, with studies on related compounds demonstrating efficacy against various fungal pathogens, most notably Candida albicans.

Several benzamide derivatives have been investigated for their antifungal properties. For instance, ethyl 3,5-dinitrobenzoate (B1224709) exhibited potent antifungal activity, and N-(4-methoxybenzyl)-3,5-dinitrobenzamide also showed activity against Candida albicans. researchgate.net Another study highlighted that the acridine (B1665455) derivative 1-benzoyl-4-(7-benz[c]acridinyl) thiosemicarbazide (B42300) demonstrated excellent antifungal activity, inhibiting the growth of C. albicans with a Minimum Inhibitory Concentration (MIC) of 10 µM. mdpi.com Berberine chloride has also shown activity against C. albicans with MIC values ranging from 0.1 to 0.2 mg/mL. mdpi.com

The benzylamine (B48309) class of antifungals, which are structurally related, are known to have activity on the fungal cell membrane. nih.gov While primarily fungicidal against dermatophytes, they exhibit fungistatic activity against C. albicans. nih.gov For example, butenafine, a benzylamine, has shown inhibitory action against C. albicans. nih.gov

Furthermore, a study on the β-carboline alkaloid methylaervine (MET) demonstrated potential activity against C. albicans with MIC values ranging from 16 to 128 μg/mL. mdpi.com MET was found to effectively inhibit biofilm formation and disrupt mature biofilms of C. albicans. mdpi.com

**Table 2: Antifungal Activity of Selected Analogues against *Candida albicans***

Compound/AnalogueActivity (MIC)Reference
Ethyl 3,5-dinitrobenzoatePotent activity researchgate.net
N-(4-methoxybenzyl)-3,5-dinitrobenzamideActive researchgate.net
1-benzoyl-4-(7-benz[c]acridinyl) thiosemicarbazide10 µM mdpi.com
Berberine chloride0.1-0.2 mg/mL mdpi.com
Methylaervine (MET)16-128 μg/mL mdpi.com

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic agents. nih.gov Benzamide derivatives have been explored as potential inhibitors of essential enzymes in M. tuberculosis, showing promise in this area.

Fragment-based approaches have been utilized to develop inhibitors of CYP121, an essential enzyme in Mycobacterium tuberculosis. nih.govacs.org This research has led to the identification of lead compounds with improved binding affinity. nih.govacs.org While specific data on this compound is not available, the synthesis of various analogues, including benzyl-amine and 5-amidopyrazole analogues, has been a key strategy in optimizing antimycobacterial activity. nih.govacs.org

Furthermore, research has focused on identifying inhibitors of the Mycobacterium tuberculosis transcriptional repressor EthR. nih.gov Inhibition of EthR could enhance the activity of the second-line drug ethionamide (B1671405) (ETH), which targets mycolic acid synthesis. nih.gov Through molecular docking, molecular dynamics simulations, and binding energy studies, several compounds have been identified as potential EthR inhibitors. nih.gov One such compound is N-(2,3-Dihydrobenzo[b] dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide (L3), which shares a methoxybenzamide core with the subject compound. nih.gov

Mechanisms of Microbial Growth Inhibition

The antimicrobial effects of this compound and its analogues are attributed to various mechanisms of action, including interference with the fungal cell membrane and inhibition of penicillin-binding proteins (PBPs).

Fungal Cell Membrane Interference: A primary mechanism of antifungal action for benzylamine compounds is the inhibition of squalene (B77637) epoxidase, a critical enzyme in the biosynthesis of ergosterol (B1671047). nih.gov Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity and function. nih.gov Inhibition of its synthesis leads to ergosterol deficiency and an accumulation of squalene, which increases membrane permeability and causes leakage of cellular components, ultimately resulting in fungal cell death. nih.gov Studies on butenafine, a benzylamine antifungal, have demonstrated its ability to inhibit squalene epoxidation in Candida albicans. nih.gov Additionally, some amides, like 2-chloro-N-phenylacetamide, are thought to exert their antifungal effect by binding to ergosterol on the fungal plasma membrane. scielo.br

Penicillin-Binding Protein (PBP) Inhibition: In bacteria, β-lactam antibiotics exert their effect by inhibiting PBPs, which are essential for cell wall synthesis. nih.gov Bacteria can develop resistance through modifications in these PBPs. nih.gov While direct evidence for this compound is lacking, related compounds have been investigated as PBP inhibitors. For instance, certain pyrazolecarbonitriles have been studied as inhibitors of DD-carboxypeptidase/penicillin-binding protein (PBP) with activity against Gram-positive bacteria. researchgate.net Furthermore, some cephalosporins exhibit their antibacterial activity against Enterococcus faecalis by binding to PBP 5. psu.edu This suggests that benzamide analogues could potentially target PBPs, disrupting bacterial cell wall synthesis.

Anti-inflammatory Potential and Immunomodulation

Beyond its antimicrobial properties, this compound and its analogues have demonstrated potential as anti-inflammatory and immunomodulatory agents.

Inhibition of Pro-inflammatory Cytokines

The inflammatory response is mediated by a complex network of signaling molecules, including pro-inflammatory cytokines. Certain benzamide derivatives have shown the ability to modulate the production of these key mediators.

Studies on adamantyl-benzamides, designed as dual agents targeting the cannabinoid type 2 receptor (CB2R) and fatty acid amide hydrolase (FAAH), have shown promising results. uniba.it Activation of CB2R is known to counteract inflammatory states. uniba.it Specific derivatives from this class were found to decrease the production of pro-inflammatory cytokines in human monocytes and macrophages. uniba.it This effect is significant as it suggests a direct impact on both circulating leukocytes and tissue-resident immune cells. uniba.it The simultaneous inhibition of FAAH can lead to increased levels of anandamide, which in turn can reduce the levels of pro-inflammatory cytokines. uniba.it

Furthermore, the activation of the NLRP3 inflammasome, a key component of the innate immune system, leads to the production of pro-inflammatory cytokines IL-1β and IL-18. researchgate.net Various synthetic molecules are being investigated as NLRP3 inhibitors, which could in turn reduce the release of these pro-inflammatory cytokines. researchgate.net

Modulation of Inflammatory Response Pathways

The anti-inflammatory effects of these compounds are often mediated through the modulation of specific inflammatory response pathways.

One key pathway involves the A3 adenosine (B11128) receptor (A3AR), a target for inflammatory diseases. nih.gov A3AR activation is coupled to the regulation of mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in modulating transcription and the function of immune cells. nih.gov N6-benzyl substituted adenosine derivatives, such as N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA), have been developed as selective A3AR agonists and have shown promise in clinical trials for inflammatory conditions. nih.gov The N6-benzyl group is a key structural feature for A3AR affinity and selectivity. nih.gov

Another critical pathway is the NLRP3 inflammasome pathway. Dysregulation of this inflammasome is implicated in numerous inflammatory diseases. researchgate.net Compounds that inhibit the NLRP3 inflammasome can prevent the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines. researchgate.net Research into NLRP3 inhibitors has identified various chemical scaffolds with the potential to modulate this pathway. researchgate.netresearchgate.net

Furthermore, some compounds can modulate inflammatory responses by affecting the release of ATP from damaged cells, which can activate purinergic receptors like P2X7 and trigger the release of pro-inflammatory cytokines. mdpi.com

G Protein-Coupled Receptor-35 (GPR35) Agonistic Activity

Research into the pharmacological activity of this compound analogues has identified potent agonistic activity at the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes. nih.govacs.org Structure-activity relationship (SAR) studies on a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives revealed that specific substitutions significantly enhance potency. nih.gov

The introduction of a tetrazolyl group into the benzamide scaffold was found to markedly improve agonistic activity. nih.gov Among the synthesized compounds, certain brominated and methoxy-substituted analogues demonstrated high potency. Specifically, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide emerged as highly potent GPR35 agonists. nih.gov Their activity was characterized using a dynamic mass redistribution (DMR) assay, which measures cellular responses upon receptor activation. nih.gov

Table 1: GPR35 Agonistic Activity of this compound Analogues

Compound Name EC₅₀ (µM)
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide 0.059

Herbicidal Activity and Target Pathways

N-benzyl-2-methoxybenzamide derivatives, including analogues of this compound, have been identified as a novel class of bleaching herbicides. nih.govnih.gov These compounds are effective in controlling weeds, with some analogues demonstrating post-emergence herbicidal activity comparable to commercial herbicides like mesotrione (B120641) and diflufenican. nih.gov

The primary visible effect of these benzamide derivatives on susceptible plants is a distinct bleaching of newly grown leaves. nih.govnih.gov This symptom is characteristic of herbicides that interfere with the biosynthesis of plant pigments. nih.gov In evaluation studies, several analogues, including compounds 4 , 43 , and 44 , exhibited 100% inhibition against weeds such as Abutilon theophrasti and Amaranthus retroflexus at specific application rates. nih.gov The structure-activity relationship studies indicated that a methoxy (B1213986) group at the 2-position of the benzoyl ring is crucial for this herbicidal activity. nih.gov

The bleaching effect is a direct consequence of the compound's interference with carotenoid biosynthesis. nih.govresearchgate.net Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidative damage. Their inhibition leads to the destruction of chlorophyll and the subsequent white appearance of the plant tissue. Investigations into the mechanism of action showed that treatment with an analogue, compound 406 , led to a decreased level of β-carotene in plants. nih.gov This finding confirms that the herbicidal activity is linked to the disruption of the carotenoid synthesis pathway.

Further mechanistic studies revealed that the interference with carotenoid biosynthesis is an indirect effect. The primary target of these N-benzyl-2-methoxybenzamide derivatives is the biosynthesis of plastoquinone (B1678516) (PQ). nih.govresearchgate.net PQ is a vital component of the photosynthetic electron transport chain and also a necessary cofactor for phytoene (B131915) desaturase, a key enzyme in the carotenoid pathway. researchgate.net

Studies demonstrated that compound 406 decreased the levels of both β-carotene and plastoquinone in treated plants. nih.gov Crucially, the bleaching effects caused by this compound in the green alga Chlamydomonas reinhardtii could be reversed by the external application of homogentisic acid (HGA), which is the direct precursor for plastoquinone biosynthesis. nih.govresearchgate.net This indicates that the herbicide blocks a step upstream of HGA formation, thereby inhibiting PQ production and, as a secondary consequence, carotenoid synthesis. nih.gov

Antiparasitic Activity

Analogues of this compound have been investigated for their potential as antiparasitic agents, specifically against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.gov A phenotypic screening of a compound library led to the identification of N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing new trypanocidal drugs. nih.gov

Medicinal chemistry efforts to optimize this initial hit resulted in the synthesis of a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.gov Many of these analogues displayed highly potent in vitro activity against T. brucei. The most potent compound identified in this series, compound 73 , exhibited an in vitro half-maximal effective concentration (EC₅₀) of 0.001 µM. nih.gov These compounds were also found to have low toxicity against mammalian cells, suggesting a favorable selectivity index. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide
Mesotrione
Diflufenican
Compound 4
Compound 43
Compound 44
Compound 406
β-carotene
Plastoquinone (PQ)
Homogentisic acid (HGA)
N-(2-aminoethyl)-N-phenyl benzamides
N-(2-aminoethyl)-N-benzyloxyphenyl benzamides

Parasite Elimination Kinetics and Washout Studies

While direct studies on the parasite elimination kinetics of this compound are not extensively documented, research into its analogues, particularly N-(2-aminoethyl)-N-phenyl benzamides, has shown significant activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as "sleeping sickness". nih.govnih.gov

A phenotypic screen of a large compound library identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for the development of anti-trypanosomal agents. nih.gov Subsequent optimization of this scaffold led to the synthesis of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. One of the most potent analogues demonstrated an in vitro 50% effective concentration (EC50) of 0.001 μM. nih.gov

Washout studies are crucial for determining whether a compound is cidal (kills the parasite) or static (inhibits growth). In these studies, parasites are exposed to the compound for a specific duration, after which the compound is washed away, and parasite viability is monitored. For N-benzyl benzamide analogues, these studies would be essential to understand if the antiparasitic effect is long-lasting after the compound is cleared. While detailed kinetic data for the specific title compound is not available, the potent activity of its analogues suggests that this chemical class is a promising area for the discovery of new treatments for parasitic diseases like HAT. nih.govgoogle.com

One notable analogue, compound 73 from a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, not only showed high in vitro potency but was also orally bioavailable and demonstrated good plasma and brain exposure in mice. nih.gov In an acute mouse model of T. brucei infection, this compound cured two out of three mice when administered orally. nih.gov This highlights the potential of this class of compounds to not only be effective but also possess favorable pharmacokinetic properties for in vivo efficacy.

Other Enzymatic and Receptor Modulation Activities

Beyond their antiparasitic potential, N-benzylbenzamide derivatives have been explored for their effects on various enzymes and receptors, suggesting a broad range of possible therapeutic applications.

Cholinesterase Inhibition (e.g., Acetylcholinesterase (AChE), β-Secretase (BACE1))

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Research into novel benzamide derivatives has revealed their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net For instance, certain N-benzyl benzamide inhibitors have demonstrated very strong inhibitory effects on BChE, with 50% inhibitory concentration (IC50) values in the nanomolar range. nih.govresearchgate.net

Furthermore, some benzamides have been identified as dual inhibitors of both AChE and β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides, which form the amyloid plaques characteristic of Alzheimer's disease. nih.gov The dual-targeting approach is of significant interest as it could address both the symptomatic and disease-modifying aspects of Alzheimer's. A study of new benzamide derivatives identified one compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), as a potent inhibitor of both AChE and BACE1, with IC50 values of 0.056 µM and 9.01 µM, respectively. nih.gov

The inhibitory potential of these compounds is often linked to their ability to interact with the active site of the enzymes. Molecular docking studies can help to elucidate these interactions. researchgate.net For example, the bromine atom in some benzamide derivatives has been shown to contribute to their inhibitory potency. researchgate.net

Tryptophan 2,3-dioxygenase (TDO2) Inhibition

Tryptophan 2,3-dioxygenase (TDO2) is an enzyme that catabolizes the essential amino acid tryptophan, leading to the production of kynurenine. This pathway is implicated in immune suppression in cancer and in the pathophysiology of some neuropsychiatric disorders. plos.org While direct inhibition of TDO2 by this compound has not been reported, the broader field of TDO2 inhibitors is an active area of research. plos.org

Inhibitors of TDO2 are being investigated for their potential to enhance anti-tumor immune responses. plos.org Although there are currently no TDO2 inhibitors in clinical trials, the search for potent and selective inhibitors is ongoing. plos.org

Serotonin (B10506) Receptor (5-HT2A/2C) Agonism/Antagonism in Related N-Benzyl Compounds

The N-benzyl moiety is a key structural feature in a number of compounds that interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.govgoogle.com These receptors are involved in a wide range of physiological and psychological processes, and their modulation is a target for treating conditions like depression, anxiety, and psychosis. nih.gov

Studies on N-benzyl phenethylamines and N-benzyltryptamines have shown that the N-benzyl group can significantly enhance binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.gov The nature and position of substituents on the benzyl (B1604629) ring can fine-tune the compound's affinity and selectivity. For example, substitutions at the ortho or meta positions of the benzyl group tend to enhance affinity, while para-substitution often reduces it. google.com

The functional activity of these compounds can range from full agonism to partial agonism or even antagonism. For instance, a series of N-benzyltryptamines were found to be full agonists at the 5-HT2C receptor, while showing lower efficacy at the 5-HT2A receptor. nih.gov This differential activity highlights the potential to develop selective modulators of these closely related receptors.

Computational and Molecular Modeling Studies of N Benzyl 5 Bromo 2 Methoxybenzamide and Its Bioactive Analogues

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of ligands to proteins of known three-dimensional structures.

VEGFR-2: Molecular docking studies have been instrumental in understanding the interaction of N-benzyl-5-bromo-2-methoxybenzamide analogues with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. For instance, docking analyses of 1-benzyl-5-bromoindolin-2-one derivatives, which share structural similarities, revealed their ability to fit within the VEGFR-2 active site. mdpi.com These studies help in rationalizing the observed inhibitory activity and guide the design of more potent inhibitors. mdpi.comresearchgate.net The docking of bioactive compounds into the VEGFR-2 receptor helps to understand the stabilizing hydrogen bonds and hydrophobic interactions. nih.gov

PBP (Penicillin-Binding Proteins): In the context of antibacterial research, molecular docking has been used to evaluate the potential of benzamide (B126) derivatives to inhibit Penicillin-Binding Proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.gov Docking studies can predict the binding affinity and interaction patterns of these compounds within the PBP active site, providing a basis for developing new antibacterial agents. nih.govresearchgate.net

Cholinesterases: N-benzyl benzamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.govresearchgate.net Molecular docking simulations have successfully predicted the binding modes of these inhibitors within the active sites of both AChE and BChE. nih.govresearchgate.netmdpi.com These studies have shown that substituents on the benzamide scaffold can significantly influence binding affinity and selectivity. researchgate.net For example, a bromine-substituted benzamide derivative was identified as a potent dual inhibitor of both cholinesterases, a finding supported by its predicted binding energy. researchgate.net

The stability of the ligand-protein complex is determined by various intermolecular interactions. Computational analyses of docked poses provide detailed information on these interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition of ligands by their target proteins. In the case of VEGFR-2 inhibitors, docking studies have highlighted the formation of hydrogen bonds between the ligand and key amino acid residues in the active site, such as Ala864 and Lys866. nih.gov Similarly, for cholinesterase inhibitors, hydrogen bonding interactions with residues in the catalytic and peripheral anionic sites are crucial for potent inhibition. researchgate.net

Here is an interactive data table summarizing the predicted binding affinities and key interactions of representative benzamide analogues with different protein targets:

Compound AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
N-(3-bromophenyl)-N-(4-chlorobenzyl)-3,4-dimethoxybenzamideAChE-12.18Not Specified researchgate.net
N-(3-bromophenyl)-N-(4-chlorobenzyl)-3,4-dimethoxybenzamideBChE-9.92Not Specified researchgate.net
1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-oneVEGFR-2Not SpecifiedNot Specified mdpi.com
Benzamide DerivativePBP-9.87Not Specified nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules. nih.gov These simulations provide a more dynamic and realistic view of the ligand-protein complex compared to the static picture offered by molecular docking. MD simulations of benzamide derivatives complexed with their target proteins have been used to assess the stability of the predicted binding modes over time. nih.govtandfonline.com Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex. tandfonline.com For instance, MD simulations of a benzamide derivative with antitumor activity complexed with its target protein showed stable RMSD values over a 100 ns simulation, indicating a stable binding. tandfonline.com

Binding Affinity Predictions and Free Energy Calculations

Computational methods are also employed to predict the binding affinity of ligands to their targets, often expressed as the binding free energy. Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method are used to calculate the free energy of binding from MD simulation trajectories. These calculations consider various energy components, including van der Waals, electrostatic, and solvation energies, to provide a more accurate estimation of binding affinity than docking scores alone. Such calculations have been applied to various benzamide derivatives to rank their potential potency and guide lead optimization.

Mechanistic Elucidation via Computational Approaches

Computational chemistry plays a crucial role in elucidating the reaction mechanisms of chemical and biological processes. scispace.comacs.org For bioactive molecules like this compound analogues, computational methods can help understand their mechanism of action at a molecular level. For example, quantum mechanical (QM) calculations can be used to study the electronic properties of the molecule and its reactivity. researchgate.net By modeling the interaction of the compound with its biological target, researchers can gain insights into how it exerts its therapeutic effect, for instance, by inhibiting an enzyme or modulating a receptor's function. chemcomp.com

In Silico Structure-Guided Optimization Strategies

The insights gained from computational studies are invaluable for the structure-guided design and optimization of new drug candidates. nih.gov By understanding the key interactions and structural features required for high-affinity binding, medicinal chemists can design new analogues of this compound with improved potency and selectivity. mdpi.com For example, if a particular substituent is found to form a crucial hydrogen bond, new derivatives can be synthesized that enhance this interaction. This iterative process of computational analysis, design, synthesis, and biological evaluation is a powerful strategy in modern drug discovery.

Advanced Research Perspectives and Translational Potential of N Benzyl 5 Bromo 2 Methoxybenzamide Preclinical Stage

Resolution of Bioactivity Data Discrepancies through Meta-Analysis and Standardized Assays

Furthermore, the adoption of standardized assays is crucial for ensuring the reproducibility and comparability of results across different studies. This would involve establishing consensus protocols for key biological evaluations, such as cytotoxicity and enzyme inhibition assays. For instance, a standardized protocol for assessing the anti-proliferative activity of these compounds would specify the cell lines to be used, the range of concentrations to be tested, and the duration of the experiment. This would enable a more accurate comparison of the potency of different analogues and facilitate the identification of promising lead compounds.

Rational Design and Synthesis of Next-Generation N-Benzyl-bromo-methoxybenzamide Analogues for Enhanced Specificity and Potency

The rational design of new N-benzyl-bromo-methoxybenzamide analogues is a key strategy for improving their therapeutic index. This involves making targeted modifications to the molecule's structure to enhance its binding affinity for the desired target while minimizing off-target effects. For example, the introduction of different substituents on the benzyl (B1604629) and benzamide (B126) rings can modulate the compound's lipophilicity, electronic properties, and steric interactions with the target protein. nih.gov

Recent research has focused on synthesizing novel derivatives with improved potency and selectivity. For instance, the replacement of the N-benzyl group with other substituents has been explored to probe the structure-activity relationship (SAR) of this class of compounds. nih.gov Similarly, modifications to the bromo and methoxy (B1213986) groups on the benzamide ring can also have a significant impact on the compound's biological activity. ontosight.aibldpharm.com A "top-down" approach, where a complex polycyclic intermediate is first synthesized and then modified, has also been employed to create a diverse range of lead-like scaffolds. whiterose.ac.uk

Below is an interactive data table summarizing the structural modifications and their effects on the bioactivity of N-benzyl-bromo-methoxybenzamide analogues.

Analogue Modification Effect on Bioactivity Reference
N-benzyl-3-bromo-4-methoxybenzamideBromo at position 3, Methoxy at position 4Potential anti-inflammatory, antimicrobial, and anticancer properties ontosight.ai
N-({N'-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2-METHOXYBENZAMIDEComplex hydrazone linkerPotential as a chemical probe ontosight.ai
N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylaminesN-benzyl substitution on phenethylamine (B48288) coreInfluences affinity for 5-HT2A/2C receptors nih.gov
1-benzyl-5-bromo-3-hydrazonoindolin-2-onesIndolinone core with hydrazone linkerAnticancer activity against MCF-7 and A-549 cell lines nih.govmdpi.com

Application as Chemical Probes for Investigating Biological Pathways

N-benzyl-5-bromo-2-methoxybenzamide and its analogues have the potential to be used as chemical probes to investigate a variety of biological pathways. ontosight.ai Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in a cellular context. pitt.edu They can be used to identify the molecular targets of a drug, to elucidate the mechanism of action of a compound, and to probe the role of a particular protein in a disease process. uq.edu.au

The ability of N-benzyl-bromo-methoxybenzamide derivatives to interact with a range of biological targets makes them attractive candidates for the development of chemical probes. For example, radiolabelled versions of these compounds could be used for in vivo imaging studies, such as positron emission tomography (PET), to visualize the distribution of a particular target protein in the body. google.com.naacs.org This could provide valuable information about the role of the target in disease and could help to guide the development of new diagnostic and therapeutic agents.

Preclinical Lead Optimization Strategies and Structure-Based Drug Design

Preclinical lead optimization is a critical step in the drug discovery process that involves refining the structure of a lead compound to improve its pharmacological properties. This includes enhancing its potency, selectivity, and metabolic stability, while reducing its toxicity. nih.gov Structure-based drug design (SBDD) is a powerful tool that can be used to guide the lead optimization process. numberanalytics.com

SBDD involves using the three-dimensional structure of the target protein to design molecules that will bind to it with high affinity and selectivity. drugdesign.org This approach has been successfully used to develop a number of approved drugs. In the context of this compound, SBDD could be used to design new analogues with improved binding to their target protein. For example, if the target is an enzyme, the structure of the enzyme's active site could be used to design molecules that fit snugly into the site and block its activity.

Patent Landscape and Intellectual Property Considerations in N-Benzyl Benzamide Research

The patent landscape for N-benzyl benzamide derivatives is complex and evolving. A number of patents have been filed covering the synthesis and use of these compounds for a variety of therapeutic indications. google.comjustia.comgoogleapis.com These patents cover a wide range of structural variations, including different substituents on the benzyl and benzamide rings, as well as different linkers between the two rings.

Researchers working in this area need to be aware of the existing patent literature to avoid infringing on existing intellectual property. They should also consider filing their own patent applications to protect their novel discoveries. This is particularly important for academic researchers who may be looking to translate their findings into new therapies. A thorough understanding of the patent landscape can help to ensure that researchers can secure the necessary intellectual property rights to commercialize their inventions.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-benzyl-5-bromo-2-methoxybenzamide?

  • Methodological Answer : The synthesis typically involves bromination of 2-methoxybenzoic acid followed by amidation with benzylamine. Key steps include:

  • Step 1 : Bromination at the 5-position using bromine or NBS (N-bromosuccinimide) in a polar solvent (e.g., DCM or DMF) at 0–25°C .
  • Step 2 : Activation of the carboxylic acid via chloride intermediates (e.g., using thionyl chloride) before coupling with benzylamine. Reaction temperatures are maintained between room temperature and reflux (40–80°C) .
  • Critical Note : Solvent choice (e.g., dichloromethane for stepwise control vs. DMF for higher yields) and stoichiometric ratios of benzylamine (1.2–1.5 equivalents) are crucial for minimizing side products .

Q. Which spectroscopic techniques are most effective for characterizing N-benzyl-5-bromo-2-methoxybenzamide?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming substitution patterns. The methoxy group (δ3.84.0\delta \sim3.8–4.0 ppm) and aromatic protons (split due to bromine’s deshielding effect) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW: 304.16 g/mol) and isotopic patterns (distinct 79^{79}Br/81^{81}Br doublet) .
  • IR : Stretching frequencies for amide C=O (~1650–1680 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}) validate functional groups .

Q. How does the bromine substituent influence the compound’s solubility and reactivity?

  • Methodological Answer :

  • Solubility : Bromine increases hydrophobicity, limiting water solubility but enhancing solubility in DCM, DMF, or THF. Partition coefficients (logP) can be predicted via computational tools (e.g., PubChem data) .
  • Reactivity : Bromine enables Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) for derivatization. Palladium catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., Na2_2CO3_3) are typically used in anhydrous THF at 60–80°C .

Advanced Research Questions

Q. How can catalytic methods improve the efficiency of N-benzyl-5-bromo-2-methoxybenzamide derivatization?

  • Methodological Answer :

  • Palladium-Catalyzed Coupling : Bromine at the 5-position allows regioselective cross-coupling. For example, coupling with pyrazine derivatives (e.g., 3-(pyrazin-2-yl)-1,2,4-oxadiazole) under Pd(OAc)2_2/XPhos catalysis in toluene at 110°C yields biaryl hybrids with enhanced bioactivity .
  • Photoredox Catalysis : Visible-light-mediated C-Br activation (e.g., using Ir(ppy)3_3) enables radical-based functionalization, such as alkylation or arylation, under mild conditions (room temperature, DMSO) .
  • Data-Driven Optimization : Reaction yields and selectivity are monitored via HPLC-MS, with DFT calculations (e.g., Gaussian 16) modeling transition states to predict regiochemical outcomes .

Q. What strategies resolve contradictions in reported biological activity data for N-benzyl-5-bromo-2-methoxybenzamide analogs?

  • Methodological Answer :

  • Control Experiments : Use DMSO as a negative control and structurally validated inhibitors (e.g., GroEL/ES inhibitors from E. coli) as positive controls in enzyme assays .
  • SAR Studies : Systematically vary substituents (e.g., replacing methoxy with hydroxy or halogenating the benzyl group) to isolate pharmacophores. For example, 2-hydroxy analogs show improved binding to bacterial chaperones but reduced metabolic stability .
  • Statistical Validation : Apply ANOVA or Student’s t-test to biological replicates (n ≥ 3) to assess significance. Conflicting IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can computational modeling guide the design of N-benzyl-5-bromo-2-methoxybenzamide-based enzyme inhibitors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. The bromine and methoxy groups often occupy hydrophobic pockets in target enzymes (e.g., carbonic anhydrase IX) .
  • MD Simulations : GROMACS simulations (50–100 ns) assess stability of ligand-enzyme complexes. Root-mean-square fluctuation (RMSF) analysis identifies flexible regions affecting binding .
  • ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity. Bromine’s metabolic liability (e.g., CYP450-mediated dehalogenation) may necessitate prodrug strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.